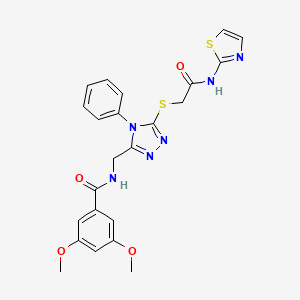

3,5-dimethoxy-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide

Description

Properties

IUPAC Name |

3,5-dimethoxy-N-[[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N6O4S2/c1-32-17-10-15(11-18(12-17)33-2)21(31)25-13-19-27-28-23(29(19)16-6-4-3-5-7-16)35-14-20(30)26-22-24-8-9-34-22/h3-12H,13-14H2,1-2H3,(H,25,31)(H,24,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILQZXHXELYDJQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=NC=CS4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N6O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,5-Dimethoxy-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on recent research findings.

The synthesis of 3,5-dimethoxy-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide typically involves multi-step organic reactions. Key steps include:

- Formation of the Thiazole Ring : This is achieved through cyclization reactions involving thioamides and α-haloketones under basic conditions.

- Coupling with Benzamide : The thiazole intermediate is coupled with 3,5-dimethoxybenzoyl chloride in the presence of a base like triethylamine.

- Introduction of Functional Groups : Additional functional groups can be introduced via nucleophilic substitutions or electrophilic aromatic substitutions .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. These interactions can modulate the activity of enzymes and receptors involved in various biological processes, leading to potential therapeutic effects:

- Inhibition of Cancer Cell Proliferation : The compound has shown promising anticancer activity by disrupting pathways critical for tumor growth and survival.

- Antimicrobial Properties : It exhibits significant antimicrobial activity against various bacterial strains due to its ability to interfere with bacterial metabolism and replication .

Anticancer Activity

Recent studies have highlighted the efficacy of this compound against several cancer cell lines. For example:

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| 3,5-Dimethoxy-N-(4-(2-Oxo-2-(Thiazol-2-Ylamino)Ethyl)Thiazol-2-Yl)Benzamide | A549 (Lung Cancer) | < 10 |

| 3,5-Dimethoxy-N-(4-(2-Oxo-2-(Thiazol-2-Ylamino)Ethyl)Thiazol-2-Yl)Benzamide | Jurkat (Leukemia) | < 15 |

These results indicate that the compound may be more potent than traditional chemotherapeutic agents like doxorubicin in certain contexts .

Antimicrobial Activity

The compound's antimicrobial efficacy has been evaluated against various pathogens. Key findings include:

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Candida albicans | 20 |

These results suggest that this compound could serve as a lead for developing new antimicrobial agents .

Case Studies

- Study on Anticancer Activity : A study conducted by Evren et al. (2019) demonstrated that derivatives of similar structures exhibited significant cytotoxicity against A549 and NIH/3T3 cell lines. The study emphasized the importance of structural modifications in enhancing biological activity .

- Antimicrobial Screening : Research evaluating the antimicrobial properties of thiazole derivatives highlighted that compounds with similar structural motifs showed promising results against both Gram-positive and Gram-negative bacteria .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique structure characterized by a benzamide core with methoxy substituents and a thiazole ring. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Thiazole Ring : This can be achieved through methods like the Hantzsch thiazole synthesis.

- Attachment of the Benzamide Group : The thiazole derivative reacts with 3,5-dimethoxybenzoyl chloride.

- Introduction of the Triazole Moiety : This involves coupling with triazole derivatives to enhance biological activity.

Biological Activities

The presence of functional groups such as thiazole and triazole rings suggests significant potential for various biological activities:

Antimicrobial Activity

Research indicates that compounds containing thiazole and triazole rings exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against Escherichia coli and Staphylococcus aureus . The compound's structure may facilitate interactions with bacterial enzymes or membranes, leading to inhibition of growth.

Anticancer Properties

Some studies have reported cytotoxic effects against cancer cell lines. For example, preliminary evaluations suggest that this compound may inhibit the proliferation of certain tumor cells, indicating its potential as an anticancer agent .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Data Table: Biological Activities

Chemical Reactions Analysis

Triazole Ring Formation

-

Cyclization Reactions : The triazole ring is typically introduced via cyclization reactions involving hydrazine derivatives and alkynes or azides.

-

Reagents : Hydrazine, alkynes/azides, and catalysts like dimethylaminopyridine (DMAP) are commonly used.

-

Conditions : Reactions are often conducted in polar aprotic solvents (e.g., dimethylformamide, DMF) at moderate temperatures (40–80°C).

Coupling Reactions

-

Amide Bond Formation : The benzamide core is synthesized via coupling reactions, often using reagents like thionyl chloride or carbodiimides (e.g., EDC).

-

Thioether Linkage : The thioether group connecting the triazole and thiazole moieties is formed through nucleophilic substitution or oxidative coupling.

Data Table: Synthesis Steps

| Step | Functional Groups Involved | Reagents | Solvent | Conditions |

|---|---|---|---|---|

| Triazole formation | Hydrazine, alkyne/azide | DMAP | DMF | 40–80°C, 2–4 h |

| Amide bond formation | Benzamide, coupling agent | EDC/HCl | DMF/DCM | 0–30°C, 12–24 h |

| Thioether linkage | Triazole, thiazole derivatives | Oxidative coupling agents | DCM/EtOH | Room temperature, catalytic conditions |

Chemical Reactivity

The compound exhibits diverse reactivity due to its functional groups, including the benzamide, triazole, thiazole, and phenyl moieties.

Hydrolysis

-

Amide Hydrolysis : The benzamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids.

-

Reagents : HCl (acidic) or KOH (basic).

-

Conditions : Elevated temperatures (50–100°C) for 2–6 hours.

Oxidation

-

Thiazole Oxidation : The thiazole ring may undergo oxidation to form oxothiazole derivatives using reagents like KMnO₄ or CrO₃ .

-

Triazole Oxidation : The triazole ring is generally less reactive but may oxidize under strong conditions, forming nitrogen oxides.

Substitution Reactions

-

Electrophilic Substitution : The phenyl and benzamide rings may participate in electrophilic substitution (e.g., nitration, sulfonation) under catalytic conditions.

-

Nucleophilic Substitution : The thioether linkage is susceptible to nucleophilic attack, particularly under basic conditions.

Data Table: Key Reactions

Mechanistic Insights

The compound’s reactivity is influenced by its heterocyclic structures:

-

Thiazole Moiety : Contributes to electron-rich sites, facilitating oxidation and nucleophilic reactions .

-

Triazole Ring : Acts as a π-acceptor, stabilizing intermediates during coupling and substitution reactions.

-

Amide Group : The benzamide core provides a site for hydrolysis and further derivatization.

Characterization Techniques

Structural confirmation is achieved using:

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 3,5-dimethoxy-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving triazole-thioether formation and benzamide coupling. For example:

Triazole Core : React 4-amino-1,2,4-triazole derivatives with substituted benzaldehydes under acidic reflux (ethanol, glacial acetic acid) to form the triazole scaffold .

Thioether Linkage : Introduce the thioether group using 2-oxo-2-(thiazol-2-ylamino)ethyl thiol via nucleophilic substitution, optimized with polar aprotic solvents like DMF .

Benzamide Coupling : Use 3,5-dimethoxybenzoyl chloride in pyridine or THF to acylate the triazole-methylamine intermediate, followed by purification via recrystallization .

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve molecular conformation and hydrogen-bonding patterns (e.g., N–H⋯N interactions in thiazole-amide conjugates) .

- Spectroscopy : Confirm functional groups via FT-IR (amide C=O stretch ~1650 cm⁻¹) and NMR (methoxy protons at δ 3.8–4.0 ppm) .

- Mass Spectrometry : Validate molecular weight using HRMS (e.g., ESI+ for [M+H]⁺ ion) .

Q. What biological targets are hypothesized for this compound?

- Methodological Answer : The thiazole and triazole moieties suggest potential enzyme inhibition (e.g., pyruvate:ferredoxin oxidoreductase, PFOR) due to structural analogy with nitazoxanide derivatives. In vitro assays using anaerobic microbial models (e.g., Clostridium spp.) can validate PFOR inhibition .

Q. What is the proposed mechanism of action for the thiazole-amide moiety in enzyme inhibition?

- Methodological Answer : The amide group conjugates with the thiazole ring, forming an anion that binds to the PFOR active site. Molecular docking studies (e.g., AutoDock Vina) can simulate interactions, while site-directed mutagenesis of PFOR residues (e.g., Cys/Ser mutations) confirms binding specificity .

Q. What intermediates are critical for scaling up synthesis?

- Methodological Answer :

- Triazole-thiol Intermediate : Monitor thiol stability using TLC (Rf ~0.5 in ethyl acetate/hexane) to prevent oxidation .

- Benzamide Precursor : Optimize 3,5-dimethoxybenzoyl chloride synthesis via Schotten-Baumann reaction with strict pH control (pH 8–9) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the thiazole and triazole moieties?

- Methodological Answer :

- Triazole Modifications : Replace the phenyl group with electron-withdrawing substituents (e.g., –NO₂, –CF₃) to enhance electrophilicity. Compare IC₅₀ values in enzyme inhibition assays .

- Thiazole Variations : Substitute thiazol-2-ylamino with benzothiazole or oxadiazole groups. Use DFT calculations (e.g., Gaussian) to predict electronic effects on binding affinity .

Q. How can researchers resolve contradictions between in vitro activity and poor solubility?

- Methodological Answer :

- Salt Formation : Screen counterions (e.g., HCl, mesylate) to improve aqueous solubility without altering bioactivity .

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated methoxy) to enhance permeability, followed by enzymatic cleavage in vivo .

Q. What experimental design principles apply to optimizing thioether linkage stability?

- Methodological Answer : Use Design of Experiments (DoE) to test:

- Solvent Effects : Compare DMF (polar aprotic) vs. THF (low dielectric) on reaction yield .

- Temperature Gradients : Reflux (80°C) vs. microwave-assisted synthesis (100°C, 20 min) to minimize side reactions .

Q. How can flow chemistry improve the scalability of triazole-thioether synthesis?

- Methodological Answer : Implement continuous-flow reactors (e.g., Corning AFR) for:

- Precise Mixing : Control residence time (<5 min) to prevent thiol oxidation .

- In-line Monitoring : Use UV-vis sensors to track triazole formation (λ = 254 nm) .

Q. What computational tools can predict synthon compatibility for novel derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.